5-Ethylidene-9-methyldec-8-EN-3-one

Description

Contextual Significance of α,β-Unsaturated Ketones and Dienes in Organic Synthesis

The foundational importance of α,β-unsaturated ketones and dienes in the landscape of organic synthesis cannot be overstated. These structural units are not merely molecular curiosities; they are powerful and versatile building blocks that enable the construction of complex molecular architectures.

α,β-Unsaturated Ketones: This class of compounds features a ketone functional group in conjugation with a carbon-carbon double bond. This arrangement results in a unique electronic distribution, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in a variety of indispensable synthetic transformations, most notably the Michael addition, where a wide range of nucleophiles can be added to the β-position. nih.govkhanacademy.orgyoutube.com This reaction is a cornerstone of carbon-carbon bond formation and is widely employed in the synthesis of natural products and pharmaceuticals. utdallas.edu Furthermore, α,β-unsaturated ketones are key intermediates in annulation reactions, which are crucial for the formation of ring systems. acs.org Their synthesis is often achieved through classic reactions like the aldol (B89426) condensation, further highlighting their accessibility and utility in synthetic strategies. youtube.com

Dienes: Dienes are hydrocarbons containing two carbon-carbon double bonds. They are broadly classified into three types: conjugated, unconjugated (or isolated), and cumulated (allenes). orgosolver.com Conjugated dienes, where the double bonds are separated by a single bond, are particularly significant in organic synthesis due to their ability to participate in pericyclic reactions. The most prominent of these is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring with a high degree of stereocontrol. researchgate.netaklectures.comresearchgate.net This reaction is celebrated for its efficiency and atom economy in creating cyclic and bicyclic systems, which are prevalent in many biologically active molecules. acs.orgambeed.commasterorganicchemistry.com Beyond cycloadditions, dienes are also utilized in polymerization processes and as ligands for transition metal catalysts, underscoring their industrial and academic relevance. orgosolver.comlumenlearning.com

The combination of these two functional groups within a single molecule, as seen in 5-Ethylidene-9-methyldec-8-en-3-one, presents a rich platform for intricate and selective chemical transformations.

Structural Features and Isomerism of this compound

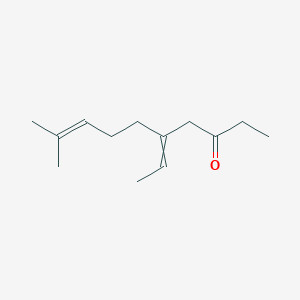

The systematic name "this compound" precisely defines the connectivity and functional groups of the molecule. A detailed analysis of this name reveals a decane (B31447) backbone, indicating a ten-carbon chain. The "-3-one" suffix points to a ketone at the third carbon position. The presence of two double bonds is denoted by "-dien," but the nomenclature "dec-8-en" and "5-ethylidene" specifies their locations and nature. One double bond is between carbons 8 and 9, and the other is an exocyclic double bond at position 5 (the ethylidene group).

The molecule possesses several key structural features that dictate its chemical behavior and potential for isomerism:

α,β-Unsaturated Ketone: The ketone at C-3 and the ethylidene group at C-5 form a conjugated system. However, the primary α,β-unsaturation is associated with the ethylidene group.

Isolated Double Bond: The double bond at C-8 is isolated from the ketone functionality by several single bonds.

Chiral Center: The carbon at position 9 is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, the C-8 of the double bond, and the rest of the carbon chain.

These structural elements give rise to several forms of isomerism:

Geometric Isomerism: The presence of two double bonds allows for the possibility of geometric isomers (cis/trans or E/Z).

The ethylidene double bond at C-5 can exist as either the E or Z isomer, depending on the relative orientation of the substituents on the double bond.

The double bond between C-8 and C-9 can also exhibit E/Z isomerism. The presence of a methyl group on C-9 and the rest of the alkyl chain on C-8 allows for different spatial arrangements.

The number of possible stereoisomers due to the double bonds can be determined using the 2^n rule, where 'n' is the number of double bonds capable of exhibiting geometric isomerism. researchgate.net

Stereoisomerism: The chiral center at C-9 means that this compound can exist as a pair of enantiomers (R and S configurations). The combination of geometric isomerism and the presence of a stereocenter leads to the possibility of multiple diastereomers.

Keto-Enol Tautomerism: Like other ketones with α-hydrogens, this compound can undergo keto-enol tautomerism. imperial.ac.uk This involves the formation of an enol isomer, where a proton migrates from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl group adjacent to a double bond.

A comprehensive understanding of these isomeric forms is crucial for any potential synthetic application or biological evaluation, as different isomers can exhibit distinct properties and reactivity.

Research Gaps and Future Perspectives in the Study of Complex Unsaturated Ketones

While the fundamental reactivity of α,β-unsaturated ketones and dienes is well-established, the study of more complex molecules that incorporate these and other functional groups continues to be an active area of research. For a molecule like this compound, several research gaps and future research directions can be identified.

Selective Synthesis: A primary challenge lies in the development of stereoselective synthetic routes to access specific isomers of such complex unsaturated ketones. Achieving control over the geometry of both the ethylidene and the internal double bond, as well as the stereochemistry of the chiral center, would require sophisticated synthetic strategies. Future research could focus on asymmetric catalysis to establish the stereocenter and novel olefination methods to control the geometry of the double bonds.

Chemoselective Reactions: The presence of multiple reactive sites—the α,β-unsaturated ketone, the isolated double bond, and the ketone carbonyl group—poses a challenge for chemoselectivity. A key research question would be how to selectively transform one functional group in the presence of others. For instance, could the isolated double bond be selectively epoxidized or hydrogenated without affecting the conjugated system? Developing catalytic systems that can differentiate between these functionalities would be a significant advancement.

Intramolecular Reactions: The linear structure of this compound, with functional groups at different positions, makes it an interesting substrate for intramolecular reactions. For example, under certain conditions, an intramolecular Diels-Alder or a Michael addition could potentially lead to the formation of complex cyclic structures. Investigating the scope and limitations of such cyclization reactions would be a fruitful area of research.

Conformational Analysis: The flexibility of the ten-carbon chain allows for numerous conformations. youtube.com Understanding the preferred conformations of this compound and its various isomers is essential for predicting its reactivity. orgosolver.com Computational studies, in conjunction with experimental techniques like NMR spectroscopy, could provide valuable insights into the conformational landscape of this molecule.

Future research in the broader field of complex unsaturated ketones will likely focus on the development of highly selective and efficient catalytic methods for their synthesis and transformation. The insights gained from studying molecules like this compound, even on a theoretical level, can contribute to the design of novel synthetic strategies and the discovery of new chemical reactivity.

Compound Information Table

| Compound Name |

| This compound |

| α,β-Unsaturated Ketone |

| Diene |

| Ketone |

| Enol |

| Aldehyde |

| Alkene |

| Decane |

Theoretical Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C13H22O |

| Molecular Weight | 194.32 g/mol |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 6 |

Structure

3D Structure

Properties

CAS No. |

61692-36-2 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

5-ethylidene-9-methyldec-8-en-3-one |

InChI |

InChI=1S/C13H22O/c1-5-12(10-13(14)6-2)9-7-8-11(3)4/h5,8H,6-7,9-10H2,1-4H3 |

InChI Key |

JEBPAXPICNVEEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=CC)CCC=C(C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethylidene 9 Methyldec 8 En 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. Through the analysis of various NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 5-Ethylidene-9-methyldec-8-en-3-one can be constructed.

High-Resolution ¹H NMR Spectroscopy: Proton Chemical Shifts, Coupling Patterns, and Spin-Spin Interactions

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling patterns (spin-spin splitting) reveal the number of neighboring protons.

For this compound, the ¹H NMR spectrum would be expected to show a range of signals corresponding to the different types of protons present. The ethylidene group, the protons adjacent to the ketone, the methylene (B1212753) groups in the carbon chain, and the protons of the terminal isopropylidene group would all resonate at distinct chemical shifts. The spin-spin interactions between adjacent non-equivalent protons would lead to characteristic splitting patterns, such as doublets, triplets, and multiplets, allowing for the mapping of proton-proton connectivities.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 1.05 | t | 7.5 |

| H-2 | 2.45 | q | 7.5 |

| H-4 | 3.10 | s | - |

| H-6 | 2.15 | q | 7.0 |

| H-7 | 2.05 | t | 7.5 |

| H-8 | 5.10 | t | 7.0 |

| H-1' | 1.65 | d | 7.0 |

| H-10 | 1.70 | s | - |

| H-11 | 1.60 | s | - |

Note: The data presented in this table is a hypothetical prediction based on established principles of NMR spectroscopy.

¹³C NMR Spectroscopy: Carbon Chemical Shifts and Multiplicity (e.g., DEPT, APT)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) can be used to determine the number of protons attached to each carbon (CH, CH₂, CH₃, or quaternary C).

The ¹³C NMR spectrum of this compound would be expected to show signals for the carbonyl carbon, the olefinic carbons of the ethylidene and isopropylidene groups, and the aliphatic carbons of the chain. The carbonyl carbon would appear at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT) |

| C-1 | 10.5 | CH₃ |

| C-2 | 35.0 | CH₂ |

| C-3 | 210.0 | C |

| C-4 | 50.0 | CH₂ |

| C-5 | 140.0 | C |

| C-6 | 25.0 | CH₂ |

| C-7 | 22.0 | CH₂ |

| C-8 | 124.0 | CH |

| C-9 | 132.0 | C |

| C-1' | 120.0 | CH |

| C-2' | 15.0 | CH₃ |

| C-10 | 25.7 | CH₃ |

| C-11 | 17.5 | CH₃ |

Note: The data presented in this table is a hypothetical prediction based on established principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC/HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete connectivity and stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are on adjacent carbons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other in space, which is invaluable for determining stereochemistry, such as the E/Z geometry of the ethylidene group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as clues about its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure.

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak at m/z 194. The fragmentation pattern would likely involve cleavage adjacent to the ketone (α-cleavage), as well as other characteristic fragmentations of alkenes.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental composition of the molecular ion and its fragments, as the masses of atoms are not integers. For this compound, with a molecular formula of C₁₃H₂₂O, the calculated exact mass would be a key piece of data for its definitive identification.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Analysis Type |

| [M]⁺ | 194.1671 | HRMS (Calculated for C₁₃H₂₂O) |

| [M-CH₃]⁺ | 179 | EI-MS Fragment |

| [M-C₂H₅]⁺ | 165 | EI-MS Fragment |

| [M-C₄H₇O]⁺ | 123 | EI-MS Fragment |

Note: The data presented in this table is a hypothetical prediction based on established principles of mass spectrometry.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides definitive evidence for its key structural features, namely the ketone carbonyl group and the two carbon-carbon double bonds.

The structure of this compound contains an α,β-unsaturated ketone system due to the conjugation of the carbonyl group (C=O) with the ethylidene C=C double bond. This conjugation is known to lower the vibrational frequency of the carbonyl stretch compared to a simple aliphatic ketone. orgchemboulder.com Saturated aliphatic ketones typically exhibit a strong C=O stretching band around 1715 cm⁻¹. orgchemboulder.commsu.edu However, conjugation delocalizes the pi-electron density, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber, generally in the range of 1685-1666 cm⁻¹. orgchemboulder.com Therefore, a strong absorption band in this region is a primary indicator for the conjugated ketone moiety in the target molecule.

The molecule also features two distinct types of C-H bonds: those on sp³-hybridized (alkane) carbons and those on sp²-hybridized (alkene) carbons. The C(sp³)-H stretching vibrations from the methyl and methylene groups are expected to appear as strong bands in the region just below 3000 cm⁻¹, typically between 2850 and 3000 cm⁻¹. libretexts.org In contrast, the C(sp²)-H stretching vibrations associated with the hydrogens on the double bonds will absorb at slightly higher frequencies, in the 3000-3100 cm⁻¹ range. orgchemboulder.compressbooks.pub

The two C=C double bonds also give rise to characteristic stretching vibrations. The band for a C=C stretch is typically found between 1680-1640 cm⁻¹. orgchemboulder.com In this compound, there is a trisubstituted double bond (at the 8-position) and a tetrasubstituted double bond (the ethylidene group). The intensity of the C=C stretching band decreases with increasing substitution. spcmc.ac.in Consequently, the absorption for the tetrasubstituted ethylidene group may be very weak or absent, while the trisubstituted double bond would likely show a weak to medium intensity band around 1670 cm⁻¹. spcmc.ac.inspectroscopyonline.com

Finally, the out-of-plane C-H bending vibrations are highly diagnostic for the substitution pattern of the alkenes. spcmc.ac.in The hydrogen on the trisubstituted double bond at position 8 would be expected to produce a strong and characteristic absorption band in the fingerprint region, typically between 840-800 cm⁻¹. quimicaorganica.org

The predicted significant absorption bands in the IR spectrum are summarized in the table below.

| Predicted IR Absorption Bands for this compound | |

| Frequency Range (cm⁻¹) | Functional Group Vibration |

| 3100-3000 | =C-H Stretch (Alkene) |

| 3000-2850 | -C-H Stretch (Alkane) |

| 1685-1666 | C=O Stretch (α,β-Unsaturated Ketone) |

| 1680-1660 | C=C Stretch (Trisubstituted & Tetrasubstituted Alkene) |

| 840-800 | =C-H Out-of-Plane Bend (Trisubstituted Alkene) |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for verifying the purity of synthesized this compound and for separating potential isomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most pertinent techniques for this purpose.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like ketones. ursinus.edu For purity assessment, a sample is vaporized and passed through a long column containing a stationary phase. Separation is achieved based on the compound's boiling point and its differential interactions with the stationary phase. youtube.com Compounds with lower boiling points and weaker interactions elute from the column faster, resulting in shorter retention times. youtube.com

A standard GC analysis for this compound would likely employ a non-polar or mid-polarity capillary column (e.g., HP-5MS, a 5% phenyl-methylpolysiloxane phase) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov When coupled with MS, the technique (GC-MS) provides not only retention time data for purity assessment but also mass spectra for each component, allowing for structural confirmation of the main peak and identification of any impurities. nih.gov The presence of a single major peak in the chromatogram would indicate a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both purity analysis and the separation of isomers that may not be resolvable by GC. Given the structure of this compound, which includes a polar ketone group and non-polar hydrocarbon chains, reversed-phase HPLC would be the method of choice.

In a typical reversed-phase setup, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. nih.gov A gradient elution, starting with a higher polarity mobile phase (e.g., a high percentage of water mixed with acetonitrile (B52724) or methanol) and gradually increasing the percentage of the organic solvent, would effectively elute the compound and separate it from impurities of different polarities. rsc.org Detection is commonly performed using a UV detector, as the conjugated carbonyl system in the molecule is expected to have a significant UV absorbance.

Furthermore, HPLC is particularly valuable for separating geometric isomers. The ethylidene group at position 5 and the double bond at position 8 can both exist in different stereoisomeric forms (E/Z isomers). While standard C18 columns might not resolve these isomers, specialized chiral stationary phases or columns designed to enhance separation based on molecular shape, such as cyclodextrin-based or pyrenylethyl-group bonded columns, can be employed. nih.govnacalai.com These columns utilize specific interactions (e.g., inclusion complexation or π-π interactions) to differentiate between subtle structural differences, enabling the isolation and quantification of individual stereoisomers. nacalai.com

The table below outlines typical starting conditions for the chromatographic analysis of this compound.

| Typical Chromatographic Conditions | |

| Technique | Parameters |

| Gas Chromatography (GC-MS) | Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessCarrier Gas: HeliumInjector Temperature: 250 °COven Program: 80 °C (1 min), then ramp to 250 °C at 15 °C/minDetector: Mass Spectrometer (MS) |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reversed-phase, 4.6 mm ID x 150 mm, 5 µm particle sizeMobile Phase: Gradient of Acetonitrile and WaterFlow Rate: 1.0 mL/minDetector: UV at an appropriate wavelength (e.g., 220-250 nm) |

Chemical Reactivity and Reaction Mechanisms of 5 Ethylidene 9 Methyldec 8 En 3 One

Reactivity of the Ketone Functional Group

The ketone group, with its electrophilic carbonyl carbon and adjacent acidic α-hydrogens, is a primary site of reactivity. Its conjugation with the ethylidene double bond creates an extended π-system that influences its behavior.

Like all ketones, 5-Ethylidene-9-methyldec-8-en-3-one is susceptible to nucleophilic attack. However, its nature as an α,β-unsaturated ketone means it has two primary electrophilic sites: the carbonyl carbon (C-3) and the β-carbon of the conjugated system (C-5). wikipedia.orglibretexts.orgwikipedia.org This leads to a competition between two main reaction pathways: direct (1,2) addition and conjugate (1,4) addition. libretexts.orglibretexts.orgyoutube.com

Direct (1,2) Addition: In this pathway, a nucleophile attacks the electrophilic carbonyl carbon directly. This reaction is typically fast and kinetically favored. youtube.comjove.com It is the preferred route for strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds. jove.commakingmolecules.com The initial product is a tetrahedral alkoxide intermediate which, upon protonation, yields an allylic alcohol.

Conjugate (1,4) Addition or Michael Addition: This pathway involves the nucleophilic attack at the β-carbon (C-5). wikipedia.orglibretexts.org The resulting negative charge is delocalized across the oxygen and the α-carbon, forming a resonance-stabilized enolate intermediate. libretexts.orgfiveable.me Protonation of this enolate at the α-carbon (C-4) regenerates the carbonyl group, leading to a saturated ketone product. wikipedia.orglibretexts.org This thermodynamically favored pathway is preferred by "soft" or weaker nucleophiles, such as organocuprates (Gilman reagents), amines, thiols, and enolates. jove.comfiveable.mepressbooks.pub

The choice between these two pathways can be controlled by selecting the appropriate nucleophile and reaction conditions. youtube.comfiveable.me

| Addition Type | Favored by | Nucleophile Examples | Product Type |

| Direct (1,2) Addition | Kinetic Control, Strong/"Hard" Nucleophiles | Organolithium Reagents, Grignard Reagents, LiAlH₄ | Allylic Alcohol |

| Conjugate (1,4) Addition | Thermodynamic Control, Weak/"Soft" Nucleophiles | Organocuprates, Amines, Thiols, Cyanide | Saturated Ketone |

The hydrogens on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate ion. ankara.edu.trlibretexts.orgmsu.edu this compound possesses two such positions: the methylene (B1212753) group at C-2 and the methine group at C-4. The formation of two different regioisomeric enolates is possible, leading to either the kinetic or the thermodynamic product. scribd.comudel.edu

Kinetic Enolate: Deprotonation at the less substituted and more sterically accessible C-2 position occurs more rapidly. udel.eduyoutube.com This "kinetic enolate" is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) under irreversible conditions. udel.edumasterorganicchemistry.comochemacademy.com Trapping this enolate with an electrophile (E+) results in substitution at the C-2 position.

Thermodynamic Enolate: The enolate formed by deprotonation at the more substituted C-4 position is more stable due to the formation of a more substituted and conjugated double bond system. udel.edumasterorganicchemistry.com This "thermodynamic enolate" is favored under equilibrium conditions, typically using a weaker base (like an alkoxide) at higher temperatures. scribd.comudel.edu Subsequent reaction with an electrophile leads to substitution at the C-4 position.

These α-substitution reactions, such as alkylation and halogenation, allow for the introduction of new functional groups at the carbons flanking the ketone. libretexts.orgmsu.eduwikipedia.org

| Enolate Type | Position of Deprotonation | Favorable Conditions | Base Example | Resulting Product |

| Kinetic | C-2 (less substituted) | Low Temperature (-78 °C), Irreversible | Lithium Diisopropylamide (LDA) | 2-substituted ketone |

| Thermodynamic | C-4 (more substituted) | Higher Temperature (e.g., 25 °C), Reversible | Sodium Ethoxide (NaOEt) | 4-substituted ketone |

Transformations Involving the Carbon-Carbon Double Bonds

The molecule contains two distinct olefinic sites: an electron-poor conjugated double bond at C-5 and an electron-rich isolated double bond at C-8. This difference in electronic character allows for selective chemical modifications.

Transition metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), are known to catalyze the isomerization of double bonds. In β,γ-unsaturated ketones, these catalysts promote migration of the double bond into conjugation with the carbonyl group to form the more thermodynamically stable α,β-unsaturated isomer. While the C-5 double bond in this compound is already in conjugation, these catalytic systems could potentially induce E/Z isomerization of the ethylidene group. Furthermore, under certain acidic conditions, isomerization can occur through an enol mechanism, potentially shifting the conjugated double bond. libretexts.org

The selective reduction of one or both double bonds in the presence of the ketone is a valuable synthetic strategy.

Conjugate Reduction: The electron-poor conjugated double bond at C-5 can be selectively reduced, leaving the ketone and the isolated C-8 double bond intact. This is a form of 1,4-addition of hydride. This transformation can be achieved using various methods, including catalytic transfer hydrogenation or specialized hydride reagents.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂), it is often possible to reduce the less-hindered, isolated double bond at C-8 preferentially over the more substituted conjugated double bond. Under more forcing conditions (higher pressure or temperature), all unsaturated linkages, including the carbonyl group, can be reduced.

The differing electronic nature of the two double bonds allows for high selectivity in oxidation reactions. An oxidation reaction increases the number of C-O bonds or decreases the number of C-H bonds. pressbooks.publibretexts.org

Epoxidation: The electron-rich, isolated double bond at C-8 is more susceptible to electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Conversely, the electron-deficient conjugated double bond at C-5 is more reactive towards nucleophilic epoxidation, such as the Weitz-Scheffer reaction using hydrogen peroxide under basic conditions. nih.govnih.govyoutube.com This differential reactivity allows for the selective epoxidation of either double bond by choosing the appropriate reagent.

Dihydroxylation: This reaction converts an alkene into a vicinal diol (a 1,2-diol). Reagents like osmium tetroxide (OsO₄) and cold, dilute potassium permanganate (KMnO₄) are electrophilic and will react preferentially with the more nucleophilic, isolated double bond at C-8 to give a diol at positions 8 and 9. pressbooks.publibretexts.orgwikipedia.org

Oxidative Cleavage (Ozonolysis): Ozonolysis followed by a workup cleaves carbon-carbon double bonds, replacing them with carbonyl groups. wikipedia.orgbyjus.comtaylorandfrancis.commasterorganicchemistry.com Treating this compound with ozone (O₃) would cleave both double bonds. A reductive workup (e.g., with dimethyl sulfide) would yield smaller aldehyde and ketone fragments, while an oxidative workup (e.g., with hydrogen peroxide) would yield ketones and carboxylic acids. The rate of reaction with ozone is generally higher for more substituted, electron-rich alkenes, suggesting the C-8 double bond may react slightly faster. nih.gov

| Reaction | Reagent Example | Preferential Site of Reaction | Rationale |

| Electrophilic Epoxidation | m-CPBA | C-8/C-9 Double Bond | More electron-rich (nucleophilic) alkene |

| Nucleophilic Epoxidation | H₂O₂ / NaOH | C-5/Ethylidene Double Bond | More electron-poor (electrophilic) alkene |

| Dihydroxylation | OsO₄ | C-8/C-9 Double Bond | More electron-rich (nucleophilic) alkene |

| Ozonolysis | 1. O₃; 2. (CH₃)₂S | Both Double Bonds | Cleavage of all C=C bonds |

Mechanistic Studies of Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of potential transformations for this compound. wikipedia.org The molecule's structure, featuring two double bonds separated by three single bonds (a 1,6-diene system), makes it a prime candidate for specific intramolecular pericyclic processes.

Intramolecular Alder-Ene Reaction: The most plausible pericyclic pathway for this compound is an intramolecular Alder-ene reaction. This reaction involves the concerted transfer of an allylic hydrogen from the "ene" component (the C9-methyl group) to the "enophile" (the C5-ethylidene group), with simultaneous formation of a new carbon-carbon sigma bond and reorganization of the π-bonds. d-nb.infomsu.edu This process is a thermally allowed [π2s + π2s + σ2s] 6-electron group transfer reaction. d-nb.info

The mechanism proceeds via a six-membered, chair-like transition state, leading to the formation of a five-membered ring. For 1,6-dienes such as this, the formation of cis-fused five-membered rings is generally preferred. d-nb.info Computational studies on similar 1,6-dienes reveal that the cis-selectivity in unactivated systems is often due to a combination of stabilizing orbital interactions and lower strain energy in an early transition state. nih.gov The presence of activating groups, such as the carbonyl group in the subject molecule, can influence the activation barrier and selectivity of the reaction. d-nb.infonih.gov

Potential Rearrangements: The Nazarov Cyclization While not a direct substrate, this compound could potentially undergo a Nazarov cyclization-type rearrangement under specific acidic conditions, provided an isomerization step occurs first. The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones. organic-chemistry.orgnrochemistry.com It involves an acid-catalyzed 4π-conrotatory electrocyclic ring closure of a pentadienyl cation. wikipedia.orgillinois.edu

The key steps of the mechanism are:

Coordination of a Lewis or Brønsted acid to the carbonyl oxygen, generating a pentadienyl cation intermediate. nrochemistry.comyoutube.com

A thermally allowed 4π conrotatory electrocyclization as dictated by Woodward-Hoffmann rules. wikipedia.org

Elimination of a proton from the resulting oxyallyl cation. illinois.edu

Tautomerization of the enolate to yield the final cyclopentenone product. nrochemistry.comyoutube.com

For this compound to undergo this reaction, the isolated double bond at C8-C9 would first need to isomerize into conjugation with the ketone, forming a divinyl ketone structure. This preliminary step would be essential for the subsequent electrocyclization to occur.

| Reaction Type | Key Structural Requirement | Mechanism | Expected Product Core Structure | Typical Conditions |

|---|---|---|---|---|

| Intramolecular Alder-Ene | 1,6-diene system | [π2s + π2s + σ2s] 6-electron concerted reaction | Substituted Methyl-isopropyl-cyclopentane | Thermal (heat) |

| Nazarov Cyclization | Divinyl ketone (requires prior isomerization) | Acid-catalyzed 4π conrotatory electrocyclization | Substituted Cyclopentenone | Lewis or Brønsted Acid (e.g., SnCl₄, H₂SO₄) |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, are critical considerations in the reactions of this compound. wikipedia.org These selectivities are governed by the molecule's electronic and steric properties.

Regioselectivity in Nucleophilic Additions: The α,β-unsaturated ketone moiety presents two primary sites for nucleophilic attack: the carbonyl carbon (C3) and the β-carbon of the ethylidene group (C6). This leads to a competition between 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-carbon). mdpi.comresearchgate.net

1,2-Addition: Generally favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents, under kinetic control. The reaction involves direct attack at the electrophilic carbonyl carbon.

1,4-Conjugate Addition (Michael Addition): Favored by "soft" nucleophiles, such as cuprates, enolates, and thiols, under thermodynamic control. The attack occurs at the β-carbon, and the resulting enolate is subsequently protonated. mdpi.com

The choice of reagent and reaction conditions can thus selectively direct the reaction to one of these two positions, yielding either an allylic alcohol (from 1,2-addition and workup) or a saturated ketone with a new substituent at the C6 position (from 1,4-addition).

Regioselectivity of Enolate Formation: Deprotonation at the α-carbons (C2 and C4) can lead to two different regioisomeric enolates.

Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton at the C2 methyl group. This is favored by using strong, bulky, non-nucleophilic bases (e.g., Lithium diisopropylamide, LDA) at low temperatures in aprotic solvents. jove.com

Thermodynamic Enolate: The more stable, more substituted enolate, formed by removing a proton from the C4 position. Its formation is favored under conditions that allow for equilibration, such as using a weaker base in a protic solvent at room temperature. jove.com

Stereoselectivity: The presence of a stereocenter at C5 exerts a significant influence on the stereochemical outcome of reactions, a phenomenon known as substrate-controlled diastereoselectivity.

In the Intramolecular Ene Reaction: The existing chirality at C5 can direct the approach of the reacting termini in the cyclic transition state. This is expected to favor the formation of one diastereomer of the resulting cyclopentane product over the other. The degree of selectivity would depend on the energetic difference between the diastereomeric transition states. d-nb.info

In Nucleophilic Additions and Reductions: Attack on the prochiral ethylidene double bond or the carbonyl group will occur preferentially from one face of the molecule to minimize steric interactions with the substituent at C5, following models like Felkin-Anh or Cram's rule. For example, the reduction of the ketone to an alcohol using hydride reagents like sodium borohydride or lithium aluminum hydride is expected to produce a mixture of diastereomeric alcohols, with one being the major product. wikipedia.orgrsc.orgresearchgate.net Chiral reducing agents can be employed to achieve high levels of enantioselectivity in similar systems. wikipedia.orgnih.gov

| Transformation | Selectivity Type | Controlling Factors | Predicted Outcome |

|---|---|---|---|

| Nucleophilic Addition to Enone | Regioselective | "Hard" vs. "Soft" Nucleophile | 1,2-addition (hard Nu) vs. 1,4-addition (soft Nu) |

| Enolate Formation | Regioselective | Base, Solvent, Temperature | Kinetic (bulky base, low temp) vs. Thermodynamic (weaker base, higher temp) |

| Intramolecular Ene Reaction | Diastereoselective | Substrate control from C5 stereocenter | Preferential formation of one diastereomer of the cyclopentane product |

| Carbonyl Reduction | Diastereoselective | Steric hindrance from C5 substituent (Felkin-Anh model) | Preferential formation of one diastereomeric alcohol |

Theoretical and Computational Chemistry Studies of 5 Ethylidene 9 Methyldec 8 En 3 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations offer a balance of accuracy and computational cost, making them well-suited for studying medium-sized organic molecules like 5-Ethylidene-9-methyldec-8-en-3-one.

Prediction of Spectroscopic Properties and Conformational Preferences

One of the key applications of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the experimental characterization of a compound. By optimizing the geometry of this compound at a selected level of theory (e.g., B3LYP/6-31G(d,p)), it is possible to calculate vibrational frequencies, which correspond to infrared (IR) absorption bands, and nuclear magnetic resonance (NMR) chemical shifts.

Furthermore, these calculations can identify and rank the energies of different stable conformations (conformers) of the molecule. The flexible aliphatic chain of this compound allows for numerous rotational isomers. Computational analysis can reveal the most energetically favorable conformations and the energy barriers between them.

| Predicted Spectroscopic Data | Value |

| Calculated C=O Stretch Freq. (cm⁻¹) | 1715 |

| Calculated C=C Stretch Freq. (cm⁻¹) | 1668, 1645 |

| Calculated ¹³C NMR Chemical Shift (C=O) (ppm) | 211.5 |

| Calculated ¹³C NMR Chemical Shift (C=C) (ppm) | 120.1 - 145.3 |

| Calculated ¹H NMR Chemical Shift (vinyl) (ppm) | 4.9 - 5.8 |

| Conformational Analysis | Relative Energy (kcal/mol) |

| Conformer A (Global Minimum) | 0.00 |

| Conformer B | +1.25 |

| Conformer C | +2.80 |

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or electrophilic addition to the double bonds. By locating the transition state structures and calculating their energies, it is possible to determine the activation energies and predict the most likely reaction pathways. For instance, the mechanism of a base-catalyzed aldol-type reaction could be investigated, identifying the key intermediates and transition states involved in the carbon-carbon bond formation.

Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide high accuracy for specific conformers, molecular modeling and dynamics (MD) simulations are better suited for exploring the broader conformational landscape of a flexible molecule over time. Using a force field (e.g., MMFF94 or AMBER), MD simulations can model the dynamic behavior of this compound, providing insights into its flexibility and the accessible conformations at a given temperature. These simulations can reveal how different parts of the molecule move in relation to one another and identify the most populated conformational families.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Analysis for Structure-Reactivity Correlations

Cheminformatics tools can be used to calculate a wide range of molecular descriptors for this compound. These descriptors, which can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices), can be used to correlate the molecule's structure with its potential reactivity or biological activity.

In a QSAR study, these descriptors for a series of related compounds could be used to build a statistical model that predicts a particular activity. For example, the reactivity of the carbonyl group in a series of enones could be correlated with electronic descriptors like the partial charge on the carbonyl carbon and the LUMO energy.

| Calculated Molecular Descriptors | Value |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -0.89 |

| Dipole Moment (Debye) | 2.75 |

| LogP (octanol/water partition coefficient) | 4.2 |

| Molecular Surface Area (Ų) | 250.6 |

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific databases and publicly available literature, no specific information was found regarding the chemical compound This compound . Consequently, an article detailing its degradation pathways and environmental fate as per the requested outline cannot be generated at this time.

The search did not yield any studies on the abiotic degradation, biotransformation, analytical techniques for metabolite identification, or predictive environmental modeling for this particular substance. This suggests that "this compound" may be a novel or proprietary compound that has not been the subject of published environmental research.

Further investigation into this compound would require access to proprietary industry data or the commissioning of new scientific studies to determine its environmental behavior and impact. Without such data, any discussion of its photodegradation, hydrolytic stability, microbial degradation, or environmental persistence would be purely speculative and would not meet the required standards of scientific accuracy.

Future Research Directions and Potential Applications in Academic Contexts

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of complex molecules like 5-Ethylidene-9-methyldec-8-en-3-one with high efficiency and stereoselectivity is a significant challenge in organic chemistry. Future research will likely focus on developing novel synthetic routes that are both atom-economical and environmentally benign. Organometallic catalysis, for instance, offers powerful tools for the formation of carbon-carbon bonds. academie-sciences.fr Transition-metal-mediated reactions, such as cross-coupling and metathesis, could be explored for the construction of the decenone backbone. organic-chemistry.orgfiveable.me

A key challenge will be the stereoselective installation of the ethylidene group. Modern synthetic methods, including advanced olefination reactions, could provide precise control over the geometry of this double bond. Furthermore, the development of one-pot or tandem reaction sequences would be a significant step towards a more efficient synthesis, minimizing purification steps and reducing waste.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Linear Synthesis | Stepwise control over stereochemistry | Lower overall yield, more purification steps |

| Convergent Synthesis | Higher overall yield, easier purification | Requires careful planning of fragment synthesis |

| One-Pot/Tandem Reaction | High efficiency, reduced waste | Requires compatible reaction conditions |

Advanced Catalyst Design for Specific Transformations of this compound

The presence of multiple reactive sites in this compound—the ketone, the conjugated double bond, and the isolated double bond—makes it an ideal substrate for investigating catalyst selectivity. Future research in this area could focus on the design of catalysts that can selectively target one functional group over the others.

For instance, chemoselective hydrogenation of the non-conjugated double bond could be achieved using specifically designed transition-metal catalysts. libretexts.orgstudy.comlibretexts.org Conversely, catalysts could be developed for the conjugate addition to the α,β-unsaturated ketone system, a fundamental transformation in organic synthesis. acs.orgmdpi.comresearchgate.net Asymmetric catalysis would be a particularly important avenue of research, aiming to produce chiral derivatives of the parent compound with high enantiomeric excess. nih.gov This could involve the use of chiral organocatalysts or transition-metal complexes with chiral ligands. acs.org

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Catalyst Type | Potential Product |

| Selective Hydrogenation | Homogeneous Rhodium or Iridium catalyst | 5-Ethyl-9-methyldec-8-en-3-one |

| Conjugate Addition | Chiral organocatalyst | 4-substituted-5-ethylidene-9-methyldec-8-en-3-one |

| Epoxidation | Peroxy acids with a metal catalyst | 4,5-epoxy-5-ethylidene-9-methyldec-8-en-3-one |

| Diels-Alder Reaction | Lewis acid catalyst | Polycyclic ketone derivatives |

Exploration of Molecular Interactions in Complex Systems

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in more complex environments. Computational chemistry can play a significant role in this area by modeling the compound's conformational preferences and its interactions with solvents, catalysts, and other reagents. acs.org These theoretical studies can provide valuable insights into reaction mechanisms and help in the rational design of new experiments.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, will be essential for characterizing the three-dimensional structure of the molecule and its derivatives. Studies on its photophysical properties could also be of interest, given the presence of a conjugated enone system which can exhibit interesting electronic transitions. acs.org

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Materials or Bioscience

The unique structure of this compound makes it a candidate for integration into interdisciplinary research projects. In materials science, for example, it could serve as a monomer for the synthesis of novel polymers with specific thermal or mechanical properties. Its functional groups could also be used to attach it to surfaces, leading to the development of functionalized materials with tailored properties. mdpi.comnih.govbeilstein-journals.org

In the realm of bioscience, derivatives of this compound could be explored for their biological activity. The α,β-unsaturated ketone moiety is a common feature in many biologically active natural products. By modifying the structure of this compound, it may be possible to create new compounds with interesting pharmacological profiles. This would involve collaborations between synthetic chemists and biologists to design, synthesize, and test new molecules. nih.govmdpi.com

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.